REACTION_CXSMILES
|
B(Br)(Br)Br.C[O:6][CH:7]1[CH2:12][N:11]2[CH:13]=[CH:14][N:15]=[C:10]2[CH2:9][CH2:8]1.O>ClCCl>[N:15]1[CH:14]=[CH:13][N:11]2[CH2:12][CH:7]([OH:6])[CH2:8][CH2:9][C:10]=12
|
Name
|
|
Quantity
|
1.24 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1CCC=2N(C1)C=CN2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at ambient temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrate the mixture
|
Type
|
CUSTOM
|
Details
|
Purify the product
|
Type
|
WASH
|
Details
|
by eluting with methanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C1CCC(C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.908 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |